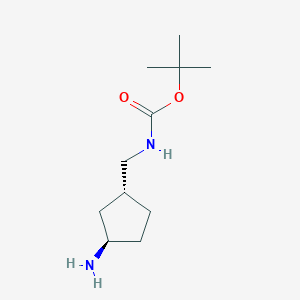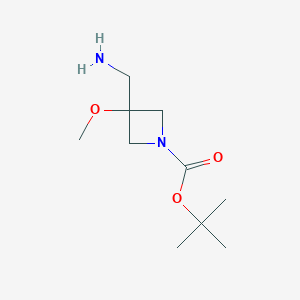![molecular formula C10H20N2O B1403533 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL CAS No. 1403767-01-0](/img/structure/B1403533.png)
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Descripción general
Descripción
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a well-known strong base and nucleophilic catalyst .
Métodos De Preparación
The synthesis of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable alkylating agents under controlled conditions. One common method includes the alkylation of DABCO with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts like palladium or platinum . Major products formed from these reactions vary depending on the specific reagents and conditions used but often include functionalized derivatives with enhanced reactivity or stability .
Aplicaciones Científicas De Investigación
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL involves its function as a nucleophilic catalyst and strong base. The compound’s diazabicyclo structure allows it to effectively stabilize transition states and facilitate various chemical transformations . Molecular targets include electrophilic centers in organic molecules, where it promotes nucleophilic attack and subsequent reaction progression .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong base and nucleophilic catalyst used in similar applications.
Triethylenediamine (TEDA): Known for its use in polymerization and organic synthesis, similar to DABCO.
The uniqueness of this compound lies in its specific structural modifications, which enhance its reactivity and stability in various chemical reactions .
Propiedades
IUPAC Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYZFCNFPAWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208559 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-01-0 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)


![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)



![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)


